molecular formula C21H20ClNO B1452748 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160255-01-5

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452748
CAS No.: 1160255-01-5
M. Wt: 337.8 g/mol
InChI Key: XKBKFPDUDLKXFT-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C21H20ClNO and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a quinoline ring system with specific substitutions that contribute to its biological activity. The chemical structure can be represented as follows:

  • Quinoline Core : A bicyclic structure that is known for various biological activities.
  • Substituents : Methyl groups at positions 6 and 8, and a propylphenyl group at position 2, along with a carbonyl chloride group at position 4.

This unique arrangement is hypothesized to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been widely studied. In particular, the compound's activity against common pathogens has been evaluated through various assays.

In Vitro Antibacterial Evaluation

A study assessed the antibacterial activity of several quinoline derivatives, including this compound, against multiple bacterial strains using the agar diffusion method. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus (S. aureus)64 μg/mLStrong
Escherichia coli (E. coli)128 μg/mLModerate
Bacillus subtilis (B. subtilis)>256 μg/mLWeak
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mLWeak
Methicillin-resistant S. aureus (MRSA)>256 μg/mLWeak

The compound demonstrated significant antibacterial activity against S. aureus and moderate activity against E. coli, indicating its potential as an antibacterial agent.

Anticancer Activity

In addition to antimicrobial properties, the cytotoxic effects of the compound were evaluated in various cancer cell lines. A notable study utilized the MTT assay to determine cell viability in the presence of the compound.

Cytotoxicity Studies

The findings from cytotoxicity studies are presented in Table 2.

Cell Line IC50 (μg/mL) Comparison with Standard
RAW 264.7 (Mouse Macrophages)98.2Similar to ampicillin
MCF-7 (Breast Cancer)56.8Better than gentamicin

The IC50 values indicate that while the compound exhibits some cytotoxicity, it remains comparable to established antibiotics, suggesting a favorable safety profile for further development.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within bacterial cells and cancer cells. It is hypothesized that:

  • The carbonyl chloride group may act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids.
  • The quinoline core may intercalate into DNA or inhibit key enzymes involved in cellular processes.

Properties

IUPAC Name

6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(22)24)17-11-13(2)10-14(3)20(17)23-19/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBKFPDUDLKXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186697
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160255-01-5
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160255-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.